BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide

CNS drug design Permeability Physicochemical profiling

N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide (CAS 1286725-08-3) is a synthetic furan-2-carboxamide derivative characterized by a tertiary alcohol–terminated phenylbutyl side chain. Its computed physicochemical properties—molecular weight 273.33 g/mol, XLogP3 2.1, hydrogen bond donors 2, acceptors 3, rotatable bonds 6, and topological polar surface area (TPSA) 62.5 Ų —position it within the favorable drug-likeness space defined by Lipinski’s Rule of Five for oral small molecules.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1286725-08-3
Cat. No. B2858135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide
CAS1286725-08-3
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CO2)O
InChIInChI=1S/C16H19NO3/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
InChIKeyNWERKEOWSOKAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide (CAS 1286725-08-3) – Physicochemical Profile & Procurement-Relevant Identity


N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide (CAS 1286725-08-3) is a synthetic furan-2-carboxamide derivative characterized by a tertiary alcohol–terminated phenylbutyl side chain [1]. Its computed physicochemical properties—molecular weight 273.33 g/mol, XLogP3 2.1, hydrogen bond donors 2, acceptors 3, rotatable bonds 6, and topological polar surface area (TPSA) 62.5 Ų [1]—position it within the favorable drug-likeness space defined by Lipinski’s Rule of Five for oral small molecules [2].

Why N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide Cannot Be Interchanged with Generic Furan-2-Carboxamide Analogs


The compound’s substituted phenylbutyl tail contains both a tertiary alcohol and a phenyl terminus, creating a unique hydrogen-bond donor/acceptor topology and steric demand that is absent in simpler furan-2-carboxamides (e.g., N-benzyl, N-(4-phenylbutyl), or N-cyclohexyl derivatives) [1]. This architecture modulates key drug-likeness parameters—notably TPSA (62.5 Ų vs. an estimated ~42–55 Ų for non-hydroxylated analogs [1][2])—and introduces a stereogenic center at the tertiary carbon, enabling chiral resolution for structure–activity relationship (SAR) investigations [1]. Generic substitution with a less functionalized analog would alter hydrogen-bonding capacity, lipophilicity, and molecular recognition profiles, with downstream consequences for biological assay outcomes.

N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide – Quantitative Differentiation Evidence vs. Structural Analogs


Topological Polar Surface Area (TPSA) Meets CNS Drug-Likeness Threshold While Providing Hydrogen-Bonding Capacity

The target compound has a computed TPSA of 62.5 Ų [1]. This value falls below the established CNS drug-likeness cutoff of <70 Ų for adequate brain penetration [2], yet retains two hydrogen bond donors (tertiary alcohol and amide NH) capable of specific target engagement [1]. In contrast, non-hydroxylated analogs such as N-(4-phenylbutyl)furan-2-carboxamide and N-benzylfuran-2-carboxamide exhibit predicted TPSA values of approximately 42–46 Ų [1][3], which may reduce their aqueous solubility and limit formulation options.

CNS drug design Permeability Physicochemical profiling

XLogP3 Lipophilicity Within Optimal Range for Oral Bioavailability

The target compound exhibits an XLogP3 of 2.1 [1], which sits in the optimal range for oral absorption (LogP 1–3) as defined by Lipinski’s Rule of Five [2]. This contrasts with more lipophilic furan-2-carboxamide derivatives containing extended aromatic substituents, which frequently exceed LogP 3.0 and are associated with poor solubility and increased metabolic liability [2][3].

Oral bioavailability Lipophilicity Drug-likeness

Rotatable Bond Count and Molecular Flexibility Differentiate from Rigid Furan-Carboxamide Scaffolds

The target compound possesses 6 rotatable bonds [1], compared to 4–5 rotatable bonds for typical N-(aralkyl)furan-2-carboxamides lacking the central tertiary alcohol linker [2]. The additional rotational freedom, coupled with the tetrahedral geometry at the tertiary carbon, expands the conformational sampling space and may facilitate induced-fit binding to target proteins. This contrasts with more constrained furan-2-carboxamide analogs (e.g., N-phenyl or N-cyclopropyl derivatives) that exhibit limited conformational adaptability [2].

Molecular flexibility Conformational sampling Target engagement

Presence of a Stereogenic Tertiary Alcohol Center Enables Chiral SAR Exploration

Unlike achiral furan-2-carboxamide analogs such as N-(4-phenylbutyl)furan-2-carboxamide or N-benzylfuran-2-carboxamide, the target compound contains one undefined atom stereocenter at the tertiary alcohol carbon [1]. This chiral center permits enantiomeric separation and subsequent evaluation of enantioselective biological activity—a capability not available with structurally simpler, non-chiral furan-2-carboxamides [1][2].

Chiral resolution Enantioselectivity Structure–activity relationship

Optimal Research and Industrial Application Scenarios for N-(2-Hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization Campaigns Requiring Brain-Penetrant Physicochemical Profiles

With a TPSA of 62.5 Ų [1], below the <70 Ų CNS drug-likeness threshold [2], and an XLogP3 of 2.1 [1], this compound is suited as a starting point for central nervous system (CNS) drug discovery programs where balanced permeability and solubility are essential. Its physicochemical profile predicts adequate passive blood–brain barrier penetration while maintaining hydrogen-bonding capacity for target engagement [1][2].

Chiral Structure–Activity Relationship Studies Requiring Enantiomerically Resolved Furan-Carboxamide Libraries

The compound’s single undefined stereocenter [1] enables chiral chromatographic resolution into enantiomers, making it a candidate for enantioselective SAR campaigns. This is in contrast to the majority of commercial furan-2-carboxamide analogs, which lack chiral centers [3], limiting their utility in stereospecific target investigations.

Physicochemical Property Benchmarking for Furan-Carboxamide Compound Libraries in Oral Drug Development

The compound’s compliance with all Lipinski Rule of Five parameters (MW <500, LogP ≤5, HBD ≤5, HBA ≤10) [1][4] makes it a suitable reference standard for benchmarking library quality in oral drug discovery programs. Its properties contrast with more lipophilic, higher-molecular-weight furan-2-carboxamide derivatives that frequently violate one or more Lipinski rules [4].

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.